1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methoxymethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and methoxybenzene derivatives.
Reaction Conditions: The key steps involve the introduction of the fluorine atom and the methoxymethoxy group. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy and methoxymethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify these functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. This compound can be used in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to biological targets.
Pathways Involved: The methoxy and methoxymethoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-fluoro-3-methoxy-2-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURQWMRJOHXNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.